molecular formula C6H7FN2O B2857024 6-Fluoro-3-methoxypyridin-2-amine CAS No. 1805602-80-5

6-Fluoro-3-methoxypyridin-2-amine

Cat. No.: B2857024
CAS No.: 1805602-80-5
M. Wt: 142.133
InChI Key: FEQNJPNWAOVOHT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxypyridin-2-amine typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF). The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, potassium fluoride (KF), cesium fluoride (CsF)

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-methoxypyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-6-methoxypyridin-2-amine: Similar in structure but with different substitution patterns.

    2-Amino-6-fluoropyridine: Lacks the methoxy group but contains the fluorine atom.

    5-Chloro-6-fluoropyridin-2-amine: Contains a chlorine atom in addition to the fluorine atom.

Uniqueness

6-Fluoro-3-methoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups can enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research and industrial processes.

Biological Activity

6-Fluoro-3-methoxypyridin-2-amine is a pyridine derivative with notable biological activities, making it a subject of interest in medicinal chemistry. This compound, characterized by its fluorine and methoxy substituents, has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C6H7FN2O. The presence of a fluorine atom at the 6-position and a methoxy group at the 3-position on the pyridine ring influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may facilitate hydrogen bonding with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in specific cancer types, although detailed studies are required to elucidate its efficacy and mechanism .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assay : In vitro cytotoxicity assays were performed using human cancer cell lines. Results indicated that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer drug .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusModerate inhibition
CytotoxicityHuman cancer cell linesDose-dependent viability reduction

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : 3-Methoxypyridine.
  • Fluorination Reaction : Utilizing fluorinating agents under controlled conditions to introduce the fluorine atom at the 6-position.
  • Purification : Subsequent purification steps such as recrystallization or chromatography to isolate the desired product with high purity.

Properties

IUPAC Name

6-fluoro-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNJPNWAOVOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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